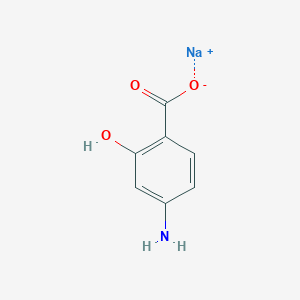

Sodium 4-aminosalicylate

Description

An antitubercular agent often administered in association with ISONIAZID. The sodium salt of the drug is better tolerated than the free acid.

See also: Aminosalicylate sodium; aminosalicylic acid (component of).

Structure

3D Structure of Parent

Properties

CAS No. |

133-10-8 |

|---|---|

Molecular Formula |

C7H7NNaO3 |

Molecular Weight |

176.12 g/mol |

IUPAC Name |

sodium;4-amino-2-hydroxybenzoate;dihydrate |

InChI |

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |

InChI Key |

TUDXHDSCPJSDIO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O.[Na] |

Other CAS No. |

133-10-8 |

physical_description |

Beige crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

65-49-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 4-Aminosalicylate (PAS): A Prodrug-Driven Antimetabolite Mechanism in Mycobacterium tuberculosis

[1]

Executive Summary

Sodium 4-aminosalicylate (Para-aminosalicylic acid, PAS) is often mischaracterized in introductory texts as a simple competitive inhibitor of dihydropteroate synthase (FolP1). While this competitive binding occurs, it is not the primary driver of lethality. In Mycobacterium tuberculosis (Mtb), PAS functions as a prodrug .[1][2][3][4][5][6] It acts as a "Trojan horse," infiltrating the folate biosynthetic pathway to be enzymatically bioactivated into a toxic antimetabolite, hydroxyl-dihydrofolate .[2] This fraudulent folate analog irreversibly poisons the downstream enzyme dihydrofolate reductase (DfrA), collapsing the pool of tetrahydrofolate required for DNA synthesis.

This guide delineates the molecular causality of this mechanism, the genetic basis of resistance (specifically the thyA/folC axis), and provides a self-validating LC-MS/MS protocol for detecting the toxic metabolite in experimental settings.

The Core Mechanism: Bioactivation & Lethal Inhibition

The efficacy of PAS relies on the structural promiscuity of the mycobacterial folate enzymes. Unlike sulfonamides, which bind FolP1 and stall the pathway, PAS is accepted as a substrate and processed.

The Bioactivation Cascade

-

Entry & Competition (FolP1): PAS competes with the natural substrate, para-aminobenzoic acid (PABA), for the active site of Dihydropteroate synthase (FolP1) . The enzyme condenses PAS with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Result: Formation of hydroxyl-dihydropteroate .[2]

-

-

Glutamylation (FolC): The fraudulent pteroate is then recognized by Dihydrofolate synthase (FolC) , which adds a glutamate tail.

-

Result: Formation of the toxic antimetabolite hydroxyl-dihydrofolate (hydroxyl-H₂PteGlu) .

-

-

Target Inhibition (DfrA): This hydroxylated analog mimics dihydrofolate (DHF) but cannot be reduced by Dihydrofolate reductase (DfrA) . Instead, it binds DfrA with high affinity, acting as a potent inhibitor.

-

Metabolic Collapse: The inhibition of DfrA prevents the recycling of DHF back to tetrahydrofolate (THF). Without THF, the cell cannot synthesize thymidylate (dTMP) or purines, leading to "thymineless death."

Visualization of the Pathway

The following diagram contrasts the native folate pathway with the PAS bioactivation pathway.[7]

Caption: Figure 1. The "Trojan Horse" mechanism. PAS enters via FolP1 and is converted by FolC into Hydroxyl-DHF, which blocks DfrA.[1]

Mechanisms of Resistance[2][6][8][9]

Resistance to PAS in Mtb is distinct from other antibiotics because it often involves metabolic bypass rather than just target mutation.

The thyA Deletion (Metabolic Bypass)

The most common high-level resistance mechanism involves loss-of-function mutations in thyA.

-

Mechanism: thyA encodes the essential thymidylate synthase A, which converts dUMP to dTMP. This reaction oxidizes THF to DHF, creating a heavy demand for DfrA to recycle DHF back to THF.

-

The Bypass: Mtb possesses an alternative, non-essential thymidylate synthase, ThyX . ThyX is flavin-dependent and does not produce DHF as a byproduct. When thyA is mutated, the bacterium switches to ThyX. This eliminates the "futile cycle" of DHF production, drastically reducing the cellular requirement for DfrA activity. Consequently, the inhibition of DfrA by the PAS metabolite becomes non-lethal.

The folC Mutation (Activation Failure)

-

Mechanism: Since PAS is a prodrug, it requires FolC for bioactivation.[1][3] Mutations in folC that reduce its catalytic efficiency prevent the addition of the glutamate tail to hydroxyl-dihydropteroate.

-

Result: The toxic hydroxyl-dihydrofolate is never formed. The precursor (hydroxyl-dihydropteroate) is not a potent inhibitor of DfrA, rendering the bacterium resistant.

Quantitative Data Summary

| Parameter | Wild Type Mtb (H37Rv) | thyA Mutant | folC Mutant | Significance |

| PAS MIC | < 1.0 µg/mL | > 32 µg/mL | 4 - 32 µg/mL | thyA loss confers highest resistance.[8] |

| FolP1 Affinity (Km) | ~3.5 µM (for PABA) | N/A | N/A | PAS binds FolP1 with similar affinity to PABA. |

| DfrA Inhibition (Ki) | N/A | N/A | N/A | Hydroxyl-DHF Ki is in the nanomolar range. |

Experimental Protocol: Validating the Mechanism

Objective: To confirm the mechanism of action by detecting the accumulation of the toxic antimetabolite (Hydroxyl-DHF) using LC-MS/MS.

Protocol Design & Causality

This protocol uses a cold-quench extraction to arrest metabolic turnover, ensuring that unstable folate intermediates are preserved. We compare a PAS-treated sample against a control to identify the unique mass shift (+16 Da, corresponding to the hydroxyl group) in the folate pool.

Step-by-Step Methodology

Reagents:

-

M. tuberculosis H37Rv culture (Mid-log phase, OD₆₀₀ ~0.6).

-

PAS Stock (10 mg/mL in water).

-

Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water + 0.1% Formic Acid (Pre-chilled to -20°C).

-

Zirconia/Silica Beads (0.1 mm).

Workflow:

-

Drug Exposure:

-

Aliquot 10 mL of Mtb culture into two vented flasks.

-

Treat Flask A with PAS (Final conc: 10x MIC, approx 5 µg/mL).

-

Treat Flask B with vehicle (Water).

-

Incubate for 4 hours at 37°C. (Short exposure prevents cell death but allows metabolite accumulation).

-

-

Quenching & Harvesting:

-

Rapidly transfer cultures to pre-chilled centrifuge tubes on ice.

-

Centrifuge at 4,000 x g for 10 min at 4°C.

-

Discard supernatant.[9] Wash pellet once with ice-cold PBS.

-

-

Lysis & Extraction:

-

Resuspend pellet in 500 µL of pre-chilled Extraction Solvent .

-

Transfer to bead-beating tubes containing 200 mg Zirconia beads.

-

Lyse using a bead beater (3 cycles of 45s at 6.0 m/s), resting on ice between cycles.

-

Centrifuge at 13,000 x g for 10 min at 4°C to pellet debris.

-

Collect supernatant and filter through a 0.22 µm PTFE filter.

-

-

LC-MS/MS Analysis:

Visualization of Experimental Logic

Caption: Figure 2. Metabolomic profiling workflow to validate PAS bioactivation.

References

-

Zheng, J., et al. (2013).[1][6] Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis.[1][2] Journal of Biological Chemistry. Link

-

Mathys, V., et al. (2009). Molecular genetics of para-aminosalicylic acid resistance in clinical isolates and spontaneous mutants of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[4] Link

-

Chakraborty, S., et al. (2013).[1] Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis.[2] Science. Link

-

Minato, Y., et al. (2015).[1] Mycobacterium tuberculosis folate metabolism and the mechanistic basis for para-aminosalicylic acid susceptibility and resistance.[2][3][5][10][11] Antimicrobial Agents and Chemotherapy.[4] Link

-

Zhao, F., et al. (2014).[1] The mechanism of folC-mediated para-aminosalicylic acid resistance in Mycobacterium tuberculosis. Journal of Biological Chemistry. Link

Sources

- 1. Frontiers | Methionine Antagonizes para-Aminosalicylic Acid Activity via Affecting Folate Precursor Biosynthesis in Mycobacterium tuberculosis [frontiersin.org]

- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 11. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

Chemical properties and stability profile of Sodium 4-aminosalicylate (CAS 133-10-8)

An In-depth Technical Guide to the Chemical Properties and Stability Profile of Sodium 4-aminosalicylate (CAS 133-10-8)

Introduction: Beyond the Monograph

Sodium 4-aminosalicylate, also known as Sodium para-aminosalicylate (PAS-Na), is a second-line bacteriostatic agent primarily used in combination therapies for the treatment of multidrug-resistant tuberculosis.[1][2] Its mechanism of action is rooted in its structural similarity to para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[3][4][5] This disruption of folate metabolism ultimately suppresses the growth and reproduction of Mycobacterium tuberculosis.[4][6]

While its therapeutic role is well-established, the successful formulation, manufacturing, and clinical application of Sodium 4-aminosalicylate hinge on a comprehensive understanding of its chemical properties and stability. This compound is notoriously susceptible to degradation, which can lead to a loss of potency and the formation of potentially toxic impurities. This guide moves beyond a simple recitation of monograph data to provide a deeper, field-proven perspective on the molecule's behavior, offering insights into the causality behind its stability challenges and outlining robust methodologies for its characterization.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent development work. Sodium 4-aminosalicylate is most commonly available as a dihydrate, which influences its molecular weight and handling characteristics. The anhydrous form is also documented.

| Property | Value (Dihydrate) | Value (Anhydrous) | Notes & Causality |

| CAS Number | 6018-19-5[7][8][9] | 133-10-8[10][11] | The CAS number is specific to the hydration state. It is critical to use the correct identifier for sourcing and regulatory submissions. |

| Molecular Formula | C₇H₆NNaO₃·2H₂O[6][9] | C₇H₆NNaO₃[10][12] | The two water molecules are integral to the crystal structure of the dihydrate form. |

| Molecular Weight | 211.15 g/mol [4][7][8] | 175.12 g/mol [10] | Accurate molecular weight is essential for stoichiometric calculations in assays and formulation development. |

| Appearance | White or almost white to cream-colored crystalline powder.[2][9][12] | White to off-white crystalline powder.[11] | A change in color, particularly darkening, is a primary visual indicator of degradation. |

| Melting Point | ~250 °C[7][13] | 150-151 °C (with effervescence)[10] | The significant difference in melting points highlights the structural role of the water of hydration. The effervescence in the anhydrous form suggests decomposition upon melting. |

| Solubility | Freely soluble in water; soluble in ethanol; practically insoluble in chloroform and ether.[9][12] | Soluble in water.[11] | High water solubility is advantageous for developing aqueous formulations but also exposes the molecule to hydrolytic and oxidative degradation pathways in solution. |

| pH (1% solution) | 6.5 - 8.5[9] | Not specified | The slightly alkaline pH of the solution is a key parameter to monitor. Deviations can indicate the presence of acidic or basic degradation products. |

The Stability Profile: A Molecule Under Stress

Sodium 4-aminosalicylate is inherently unstable, a characteristic that demands rigorous control during storage, formulation, and administration. Its degradation is not a single pathway but a cascade influenced by multiple environmental factors.

Key Degradation Pathways

Understanding the "how" and "why" of degradation is crucial for developing effective mitigation strategies. Two primary pathways dominate the degradation profile of Sodium 4-aminosalicylate.

-

Decarboxylation to m-Aminophenol: The most critical degradation pathway from a safety perspective is the decarboxylation of the parent molecule to form 3-aminophenol (m-aminophenol).[14] This reaction is readily catalyzed by heat and acidic conditions. The significance of this pathway cannot be overstated; m-aminophenol is a known hepatotoxin , and its presence in a drug product represents a serious safety risk.[14] The lability of the carboxyl group is a direct consequence of the electron-donating effects of the amino and hydroxyl groups on the aromatic ring.

-

Oxidation: The phenol and amino functional groups make the molecule highly susceptible to oxidation. This process is often initiated by exposure to air (oxygen), light, or trace metal ions. Oxidative degradation typically results in the formation of colored polymeric products, leading to a visible darkening of the material from white/cream to brown or black. This discoloration is a clear, qualitative indicator that the material's integrity has been compromised.

Caption: Workflow for a forced degradation study.

Experimental Protocol: Stability-Indicating HPLC Method

The following protocol describes a representative High-Performance Liquid Chromatography (HPLC) method suitable for quantifying Sodium 4-aminosalicylate and its primary degradation product, m-aminophenol. This method must be validated according to ICH guidelines before implementation.

Objective: To provide a specific, accurate, and precise method for the assay of Sodium 4-aminosalicylate and the quantification of impurities.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Sodium 4-aminosalicylate dihydrate reference standard [15]* m-Aminophenol reference standard

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 7.0)

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 7.0) and Acetonitrile (e.g., 90:10 v/v). Causality: The aqueous buffered phase controls the ionization state of the analytes for consistent retention, while the organic modifier (acetonitrile) adjusts the elution strength.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 265 nm. Causality: This wavelength provides good absorbance for the parent compound while also allowing for the detection of key impurities.

-

Injection Volume: 10 µL

3. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve Sodium 4-aminosalicylate dihydrate reference standard in the mobile phase to a final concentration of ~0.1 mg/mL.

-

Impurity Stock Solution: Accurately weigh and dissolve m-aminophenol in the mobile phase.

-

Resolution Solution: Spike the Standard Solution with a small amount of the Impurity Stock Solution. Trustworthiness: This solution is critical to demonstrate that the method can adequately separate the m-aminophenol peak from the main Sodium 4-aminosalicylate peak.

-

Sample Solution: Prepare the test sample at a concentration equivalent to the Standard Solution using the mobile phase.

4. System Suitability and Analysis:

-

Inject the Resolution Solution. The resolution between the Sodium 4-aminosalicylate and m-aminophenol peaks must be >2.0.

-

Inject the Standard Solution in replicate (n=5). The relative standard deviation (RSD) of the peak areas must be <2.0%.

-

Inject the Sample Solution and quantify the main peak and any impurities by comparing peak areas to the standard.

Summary and Handling Recommendations

The chemical and physical stability of Sodium 4-aminosalicylate is a critical quality attribute that directly impacts its safety and efficacy. The primary risks are decarboxylation to the hepatotoxic m-aminophenol and oxidation leading to discoloration and loss of potency.

Key Recommendations for Researchers and Developers:

-

Procurement: Always source API with a clear Certificate of Analysis, paying close attention to the specified CAS number (anhydrous vs. dihydrate) and impurity profile.

-

Storage: Store bulk API and drug products in well-sealed, light-resistant containers at controlled room temperature or under refrigeration, as specified. For long-term storage of API, consider blanketing with an inert gas like nitrogen.

-

Formulation: Aqueous formulations should be buffered to a neutral or slightly alkaline pH (6.5-8.5). The inclusion of antioxidants and chelating agents may be considered to mitigate oxidative degradation, but their compatibility must be thoroughly evaluated. Solutions should be freshly prepared and protected from light.

-

Analytical Control: Employ a validated, stability-indicating HPLC method for all release and stability testing. The method must be proven to separate and quantify m-aminophenol from the active ingredient.

By adhering to these principles, grounded in a scientific understanding of the molecule's inherent vulnerabilities, professionals in drug development can ensure the quality, safety, and efficacy of therapies containing Sodium 4-aminosalicylate.

References

- ChemBK. (2022, October 16). SODIUM 4-AMINOSALICYLATE DIHYDRATE.

- Wikipedia. (n.d.). 4-Aminosalicylic acid.

- Fengchen Group Co., Ltd. (n.d.). Sodium Aminosalicylate Dihydrate BP EP USP CAS 133-10-8 Manufacturers and Suppliers.

- Chemsrc. (2025, August 20). Sodium 4-aminosalicylate dihydrate | CAS#:6018-19-5.

- TargetMol. (n.d.). Sodium 4-aminosalicylate dihydrate.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Aminosalicylate?.

- Extranet Systems. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT p-Aminosalicylate sodium 5.52 g powder for oral solution 2.

- MedchemExpress.com. (n.d.). 4-Aminosalicylic acid sodium salt dihydrate (Standard).

- Sigma-Aldrich. (n.d.). Sodium aminosalicylate dihydrate.

- MedchemExpress.com. (n.d.). 4-Aminosalicylic acid sodium salt dihydrate.

- PMC - NIH. (2014, April 7). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease.

- (n.d.). Package leaflet: Information for the user p-Aminosalicylate sodium 5.

- PubChem. (n.d.). Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148.

- Drug Information, Uses, Side Effects, Chemistry. (n.d.).

- PubChem. (n.d.). 4-Aminosalicylic Acid | C7H7NO3 | CID 4649.

- WHO. (2024, November 15).

- Chemsrc. (n.d.). Aminosalicylate Sodium | CAS#:133-10-8.

- CymitQuimica. (n.d.). CAS 133-10-8: Sodium p-aminosalicylate.

Sources

- 1. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 2. Sorry [who.int]

- 3. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]

- 4. Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium 4-aminosalicylate dihydrate | TargetMol [targetmol.com]

- 7. Sodium 4-aminosalicylate dihydrate | CAS#:6018-19-5 | Chemsrc [chemsrc.com]

- 8. Sodium aminosalicylate dihydrate - Sodium 4-aminosalicylate dihydrate, 4-Amino-2-hydroxybenzoic acid sodium salt [sigmaaldrich.com]

- 9. cdn.who.int [cdn.who.int]

- 10. Aminosalicylate Sodium | CAS#:133-10-8 | Chemsrc [chemsrc.com]

- 11. CAS 133-10-8: Sodium p-aminosalicylate | CymitQuimica [cymitquimica.com]

- 12. Sodium Aminosalicylate Dihydrate BP EP USP CAS 133-10-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 13. chembk.com [chembk.com]

- 14. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

The Role of Sodium Para-Aminosalicylate in Disrupting Folate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium para-aminosalicylate (PAS), a cornerstone in the treatment of multidrug-resistant tuberculosis, exerts its therapeutic effect through a sophisticated subversion of the essential folate synthesis pathway in Mycobacterium tuberculosis. This guide provides an in-depth technical exploration of the molecular mechanisms underpinning PAS's action. Far from being a simple competitive inhibitor, PAS acts as a prodrug, being metabolized by the very enzymatic pathway it ultimately poisons. This multifaceted mechanism, involving competitive antagonism and the generation of inhibitory downstream metabolites, offers a compelling case study in antimicrobial drug action and presents unique opportunities for the development of novel antifolates. This document will dissect the enzymatic interactions, outline robust methodologies for their study, and provide a framework for future research in this critical area of antimicrobial drug development.

The Folate Synthesis Pathway: A Prime Antimicrobial Target

The de novo synthesis of folate is indispensable for the survival and replication of many microorganisms, including Mycobacterium tuberculosis. Folate cofactors are crucial for the biosynthesis of essential cellular building blocks such as nucleotides (purines and thymidine) and certain amino acids.[1][2] This metabolic pathway's absence in humans, who obtain folate from their diet, makes it an ideal and selective target for antimicrobial agents.[3][4]

The key enzyme in this pathway is Dihydropteroate Synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6][7] This step is a critical control point and the primary target for the sulfonamide class of antibiotics.[3]

Caption: Simplified overview of the bacterial folate synthesis pathway.

Sodium Para-Aminosalicylate: A Multi-pronged Attack on Folate Metabolism

Initially, it was believed that Sodium PAS, a structural analog of PABA, acted as a simple competitive inhibitor of DHPS, much like sulfonamides.[8][9] However, extensive research has revealed a more intricate and potent mechanism of action.[10]

Competitive Antagonism at Dihydropteroate Synthase (DHPS)

Sodium PAS does indeed compete with PABA for the active site of DHPS.[1][11] Its structural similarity allows it to bind to the enzyme, thereby reducing the production of 7,8-dihydropteroate.[12] This competitive inhibition is the first point of disruption in the folate pathway.

The Prodrug Hypothesis: Metabolic Activation to a Potent Inhibitor

Crucially, PAS is not merely an inhibitor but also a substrate for DHPS.[10][13] The enzyme incorporates PAS into a hydroxylated analog of dihydropteroate.[13][14] This product is then further metabolized by Dihydrofolate Synthase (DHFS) to generate a hydroxylated dihydrofolate analog.[13][15] This "fraudulent" metabolite is a potent inhibitor of the subsequent enzyme in the pathway, Dihydrofolate Reductase (DHFR).[8][15] This dual-action mechanism, where the drug is activated by the target pathway to inhibit a downstream step, significantly amplifies its efficacy.[10]

Caption: The dual mechanism of Sodium PAS as a competitive inhibitor and a prodrug.

Experimental Validation: Methodologies and Protocols

Investigating the intricate mechanism of Sodium PAS requires a combination of biochemical and cell-based assays. The following protocols provide a framework for a comprehensive analysis.

Enzymatic Assay for DHPS Inhibition

The causality behind choosing an enzymatic assay is to directly measure the interaction between PAS and its primary target, DHPS, and to quantify its inhibitory potency. This self-validating system allows for the determination of key kinetic parameters.

Objective: To determine the inhibitory constant (Ki) of Sodium PAS for DHPS.

Principle: A continuous spectrophotometric assay can be employed by coupling the DHPS reaction to the dihydrofolate reductase (DHFR) reaction. The oxidation of NADPH by DHFR is monitored at 340 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Purified recombinant DHPS and DHFR from M. tuberculosis.

-

Substrates: 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP), para-aminobenzoic acid (PABA).

-

Cofactor: NADPH.

-

Inhibitor: Sodium para-aminosalicylate (PAS) stock solution.

-

Assay Buffer: e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM DTT.

-

-

Assay Setup (96-well plate format):

-

To each well, add assay buffer, a fixed concentration of DHPPP, DHFR, and NADPH.

-

Add varying concentrations of PABA and Sodium PAS.

-

Initiate the reaction by adding a fixed concentration of DHPS.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocities.

-

-

Data Analysis:

-

Plot reaction velocity against substrate (PABA) concentration at different inhibitor (PAS) concentrations.

-

Use non-linear regression analysis (e.g., Michaelis-Menten kinetics with competitive inhibition model) to determine the Km for PABA and the Ki for Sodium PAS.

-

Whole-Cell Antimicrobial Susceptibility Testing

This protocol is essential to confirm that the enzymatic inhibition observed translates to bacteriostatic or bactericidal activity against whole M. tuberculosis cells.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Sodium PAS against M. tuberculosis.

Step-by-Step Methodology:

-

Culture Preparation:

-

Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

-

Drug Dilution:

-

Prepare serial dilutions of Sodium PAS in a 96-well microplate.

-

-

Inoculation:

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Include positive (no drug) and negative (no bacteria) controls.

-

-

Incubation:

-

Incubate the plates at 37°C for 7-14 days.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Sodium PAS that completely inhibits visible growth. This can be assessed visually or by using a growth indicator like resazurin.

-

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique to validate the prodrug hypothesis by directly detecting the formation of the hydroxylated folate analogs within the bacterial cells.

Objective: To identify and quantify the hydroxylated dihydrofolate analog produced from PAS in M. tuberculosis.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Grow a large-scale culture of M. tuberculosis and expose the cells to a sub-MIC concentration of Sodium PAS for a defined period.

-

-

Metabolite Extraction:

-

Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., acetonitrile/methanol/water).

-

-

LC-MS Analysis:

-

Analyze the cell extracts using a high-resolution LC-MS system.

-

Develop a chromatographic method to separate the folate metabolites.

-

Use mass spectrometry to identify the hydroxylated dihydrofolate analog based on its accurate mass and fragmentation pattern.

-

-

Data Analysis:

-

Compare the metabolite profiles of PAS-treated and untreated cells to confirm the presence of the drug-derived metabolite.

-

Quantify the metabolite using a standard curve if a synthetic standard is available.

-

Caption: A logical workflow for the experimental validation of Sodium PAS's mechanism.

Quantitative Data Summary

| Parameter | Description | Typical Value Range | Experimental Method |

| Ki (PAS for DHPS) | Inhibitory constant of PAS for Dihydropteroate Synthase | Varies by study, but demonstrates competitive inhibition | Enzymatic Assay |

| MIC | Minimum Inhibitory Concentration against M. tuberculosis | 0.5 - 2.0 µg/mL | Whole-Cell Antimicrobial Susceptibility Testing |

Conclusion and Future Directions

The mechanism of action of Sodium para-aminosalicylate is a compelling example of a prodrug strategy that exploits the metabolic machinery of the target pathogen.[10] Its ability to not only compete with the natural substrate but also to generate a potent downstream inhibitor highlights a sophisticated approach to antimicrobial therapy.[13][15] This dual action likely contributes to its sustained efficacy in the face of evolving drug resistance.

Future research should focus on:

-

Structural Biology: Elucidating the crystal structure of DHPS in complex with PAS to understand the molecular basis of their interaction.

-

Resistance Mechanisms: Investigating mutations in DHPS and DHFS that confer resistance to PAS to inform the development of next-generation antifolates.

-

Synergistic Combinations: Exploring the potential of combining PAS with other antifolates or drugs targeting different pathways to enhance its efficacy and combat resistance.

A thorough understanding of the multifaceted mechanism of Sodium PAS provides a robust foundation for the rational design of novel and more potent inhibitors of the folate synthesis pathway, a critical endeavor in the ongoing fight against tuberculosis and other infectious diseases.

References

- Patsnap Synapse. (2024, June 14). What is Sodium Aminosalicylate used for?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Aminosalicylate?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid?

- M-CSA. Dihydropteroate synthase.

- Chakraborty, S., et al. (2012). Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis. Science.

- Zheng, J., et al. (2013). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry.

- MDPracticeGuide.com. Mechanism of Action of Aminosalicylates.

- Zheng, J., et al. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry.

- Anderson, L. W., & G. A. O'Sullivan. (2018). The Aminosalicylate-folate connection. Expert Opinion on Drug Metabolism & Toxicology.

- Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry.

- Wikipedia. Dihydropteroate synthase.

- ResearchGate. The aminosalicylate - folate connection.

- Mayo Clinic. Aminosalicylate sodium (oral route).

- PubChem. Aminosalicylate Sodium.

- Zheng, Y., & Cantley, L. C. (2019). Toward a better understanding of folate metabolism in health and disease. Journal of Experimental Medicine.

- Anderson, L. W., & G. A. O'Sullivan. (2018). The aminosalicylate - folate connection. Expert Opinion on Drug Metabolism & Toxicology.

- MSF Medical Guidelines. Para-aminosalicylate sodium (PAS).

- Minato, Y., et al. (2015). Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance. Antimicrobial Agents and Chemotherapy.

- Proteopedia. Dihydropteroate synthase.

- Yegian, D., & Long, R. T. (1951). THE SPECIFIC RESISTANCE OF TUBERCLE BACILLI TO PARA-AMINOSALICYLIC ACID AND SULFONAMIDES. Journal of Bacteriology.

- Rogers, T. D., & Li, C. (1987). Phosphanilic Acid Inhibits Dihydropteroate Synthase. Antimicrobial Agents and Chemotherapy.

- Wang, Y., et al. (2023). Sodium para-aminosalicylic acid ameliorates brain neuroinflammation and behavioral deficits in juvenile lead-exposed rats by modulating MAPK signaling pathway and alpha-synuclein. Ecotoxicology and Environmental Safety.

- Reeve, S. M., et al. (2015). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules.

- De Vadder, F., et al. (2019). Drugging the Folate Pathway in Mycobacterium tuberculosis: The Role of Multi-targeting Agents. ACS Infectious Diseases.

- Rogers, T. D., & Li, C. (1987). Phosphanilic acid inhibits dihydropteroate synthase. Antimicrobial Agents and Chemotherapy.

- ResearchGate. Mycobacterium tuberculosis Folate Pathway.

- Almalki, A. J., et al. (2022). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry.

- Suling, W. J., et al. (2009). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of Antibiotics.

- ResearchGate. Para-aminosalicylic acid - Biopharmaceutical, pharmacological, and clinical features and resurgence as an anti-tuberculous agent.

- Caleffi-Ferracioli, K. R., et al. (2018). Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents. Current Medicinal Chemistry.

- Mass General Hospital. (2023, October 25). Aminosalicylates.

- MDPI. (2023). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis.

- PDB-101. Global Health: Antimicrobial Resistance: Dihydropteroate Synthase.

- Mahara, K., et al. (2022). Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. Microorganisms.

- Scovino, A. M., et al. (2021). Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. International Journal of Molecular Sciences.

Sources

- 1. What is Sodium Aminosalicylate used for? [synapse.patsnap.com]

- 2. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 7. proteopedia.org [proteopedia.org]

- 8. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]

- 12. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 13. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The aminosalicylate - folate connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Structure-Activity Analysis: Sodium 4-Aminosalicylate vs. 5-Aminosalicylic Acid

Executive Summary

This technical guide analyzes the structural, physicochemical, and mechanistic divergence between two positional isomers: Sodium 4-aminosalicylate (PAS-Na) and 5-aminosalicylic acid (5-ASA/Mesalamine) . While both share a salicylic acid backbone, a single positional shift of the amino group (

Structural & Physicochemical Divergence

The core differentiation lies in the electronic environment created by the amino group's position relative to the carboxyl (

Chemical Structure Analysis

| Feature | Sodium 4-aminosalicylate (PAS-Na) | 5-aminosalicylic acid (5-ASA) |

| IUPAC Name | Sodium 4-amino-2-hydroxybenzoate | 5-amino-2-hydroxybenzoic acid |

| Isomerism | Para-amino (relative to COOH backbone of PABA) | Meta-amino (relative to COOH) |

| Primary Form | Sodium Salt (Ionic solid) | Free Acid (Zwitterion) |

| Solubility (Water) | High (~1 g/2 mL). The ionic bond dissociates rapidly. | Low (~1 mg/mL).[1] Strong intermolecular ionic lattice (Zwitterionic). |

| Stability (Acid) | Unstable. Rapidly decarboxylates to m-aminophenol in gastric acid. Requires enteric coating. | Stable in acid, but oxidizes in alkaline/neutral pH (quinonimine formation). |

| pKa Values | pKa | pKa |

The "PABA Mimicry" Effect

The structural criticality of PAS-Na is its resemblance to Para-aminobenzoic acid (PABA) .

-

PAS: The amino group at C4 is para to the carboxyl group (ignoring the OH at C2). This allows PAS to fit into the enzymatic pocket of dihydropteroate synthase in M. tuberculosis, acting as a competitive inhibitor.

-

5-ASA: The amino group at C5 is meta to the carboxyl group. It loses the steric similarity to PABA, rendering it ineffective as an antimicrobial folate inhibitor but highly active as a radical scavenger and nuclear receptor modulator.

Mechanistic Bifurcation (Signal Pathways)

The following Graphviz diagram illustrates how the structural shift dictates the signaling pathway engagement.

Figure 1: Mechanistic divergence of Aminosalicylates based on amino-substitution position.

5-ASA Specifics: PPAR- Activation

5-ASA functions as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-

PAS-Na Specifics: Folate Blockade

PAS acts as a false substrate. M. tuberculosis enzymes incorporate PAS instead of PABA into folate precursors, creating a non-functional folate analog that arrests DNA synthesis.

Pharmacokinetics: The Acetylation Bottleneck

Both compounds undergo N-acetylation in the liver and gut mucosa, but the enzymes and implications differ.

-

Enzyme: N-acetyltransferase 1 (NAT1) is the primary driver for 5-ASA acetylation in the colonic mucosa.[2][3]

-

Metabolite: N-acetyl-5-ASA (Ac-5-ASA) and N-acetyl-PAS (Ac-PAS).

-

Therapeutic Implication:

Experimental Protocol: Simultaneous HPLC Analysis

To study the stability or purity of these compounds, a reverse-phase HPLC method is required. Due to the polarity of 5-ASA (zwitterion), ion-pairing agents are often necessary.

Method Validation Parameters

| Parameter | Specification |

| Column | C18 (Octadecylsilyl), 250 x 4.6 mm, 5 |

| Mobile Phase A | 0.05M Phosphate Buffer (pH 3.0) + 5mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent). |

| Mobile Phase B | Methanol (HPLC Grade). |

| Gradient | Isocratic 85:15 (Buffer:Methanol). |

| Flow Rate | 1.0 mL/min.[6] |

| Detection | UV-Vis Diode Array. 254 nm (General), 300 nm (Specific for 5-ASA excitation). |

| Temperature | 25°C. |

Step-by-Step Workflow

-

Standard Preparation:

-

Dissolve 10 mg of PAS-Na and 10 mg of 5-ASA in 10 mL of Mobile Phase A.

-

Note: 5-ASA requires sonication and potentially slight warming due to poor solubility compared to PAS-Na.

-

-

Sample Derivatization (Optional for Sensitivity):

-

If detecting low biological concentrations, react samples with propionic anhydride to form N-propionyl derivatives, increasing lipophilicity and fluorescence quantum yield.

-

-

Injection:

-

Inject 20

L of filtered sample (0.45

-

-

System Suitability:

-

Resolution (Rs): > 2.0 between PAS and 5-ASA peaks.

-

Tailing Factor: < 1.5 (Critical for 5-ASA due to amine interaction with silanols).

-

Analytical Workflow Diagram

Figure 2: HPLC workflow for separating ionic PAS-Na from zwitterionic 5-ASA.

References

-

Mechanism of Action (5-ASA): Desreumaux, P., & Ghosh, S. (2006). Review article: mode of action of 5-aminosalicylic acid - new evidence. Alimentary Pharmacology & Therapeutics. Link

-

Mechanism of Action (PAS): Rylance, J., et al. (2013). Para-aminosalicylic acid (PAS) for the treatment of tuberculosis. Tuberculosis. Link

-

Metabolism (NAT Enzymes): Sim, E., et al. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to identification of novel targets for tuberculosis drugs. British Journal of Pharmacology. Link

-

Physicochemical Properties: Allgayer, H. (2003). Review article: mechanisms of action of mesalazine in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics. Link

-

HPLC Methodology: Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. Link

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onlinepharmacytech.info [onlinepharmacytech.info]

Sodium 4-aminosalicylate bacteriostatic activity against MDR-TB strains

Title: Technical Guide: Bacteriostatic Profiling of Sodium 4-Aminosalicylate (PAS-Na) Against MDR-TB Strains

Executive Summary

This technical guide provides a rigorous framework for evaluating the bacteriostatic activity of Sodium 4-aminosalicylate (PAS-Na) against Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB). It synthesizes current pharmacological mechanisms, specifically the dual-pathway inhibition of folate synthesis, with standardized susceptibility testing protocols (MGIT 960 and CLSI M24 standards). Key focus areas include the critical concentration breakpoints, the impact of thyA and folC mutations on resistance, and the strict cold-chain requirements to prevent degradation into toxic meta-aminophenol (MAP).

Introduction

Sodium 4-aminosalicylate (PAS) is a Group C second-line agent used in the treatment of MDR-TB. While historically significant, its utility has resurged due to the need for effective companion drugs in bedaquiline/linezolid-based regimens. Unlike bactericidal agents (e.g., isoniazid), PAS is primarily bacteriostatic.[1] Its efficacy relies heavily on maintaining sustained plasma concentrations above the Minimum Inhibitory Concentration (MIC), typically requiring high dosage burdens (8–12 g/day ).[1]

For researchers, accurate in vitro profiling is critical. PAS susceptibility testing is notoriously difficult due to the drug's thermal instability and the complex genetic basis of resistance.

Pharmacology & Mechanism of Action

PAS acts as a competitive analogue of para-aminobenzoic acid (PABA), targeting the folate biosynthetic pathway. However, its mechanism is distinct from sulfonamides.

Core Mechanism:

-

Competitive Inhibition: PAS competes with PABA for the active site of Dihydropteroate Synthase (DHPS) (folP1), inhibiting the formation of dihydropteroate.

-

Bioactivation & Lethal Synthesis: M. tuberculosis enzymes metabolize PAS into a fraudulent folate intermediate.

-

PAS is incorporated by Dihydrofolate Synthase (DHFS) (folC) to form hydroxyl-dihydrofolate.

-

This "dead-end" metabolite potently inhibits Dihydrofolate Reductase (DHFR) (dfrA), collapsing the cellular pool of tetrahydrofolate required for DNA synthesis.

-

Figure 1: PAS Mechanism of Action & Resistance Pathways

Caption: PAS inhibits DHPS and is bioactivated by FolC to inhibit DHFR.[2] Resistance arises from folC mutations (blocking activation) or thyA mutations (reducing folate demand).[3]

Bacteriostatic Profile & Resistance

MIC Distributions

-

Susceptible Wild-Type (WT): Typically display MICs < 1.0 μg/mL.

-

Resistant Strains: MICs often exceed 16 μg/mL or 32 μg/mL.

-

Critical Concentration (CC): The breakpoint separating susceptible from resistant strains.[4]

Genetic Resistance Determinants

Resistance to PAS is complex and often involves mutations in genes that are not the direct drug targets.

| Gene | Function | Mechanism of Resistance | Resistance Level |

| thyA | Thymidylate synthase A | Loss of function reduces the cell's requirement for folate, rendering the folate-depleting effect of PAS ineffective. | High (>32 μg/mL) |

| folC | Dihydrofolate synthase | Mutations prevent the bioactivation of PAS into the toxic hydroxyl-dihydrofolate species. | Variable (4–32 μg/mL) |

| ribD | Riboflavin biosynthesis | Overexpression can bypass the blockade or act as an alternative reductase. | Low/Moderate |

Experimental Methodologies

Reagent Preparation & Stability (Critical)

PAS-Na is highly unstable in aqueous solution. It degrades into meta-aminophenol (MAP) , which is toxic to human cells but lacks anti-tubercular activity.

-

Storage: Lyophilized powder must be stored at -20°C .

-

Solvent: Dissolve in sterile distilled water. Do not use acidic solvents as they accelerate decarboxylation to MAP.

-

Filtration: Sterilize via 0.22 μm membrane filter.

-

Validation Check: Inspect solution color.

-

Clear/Colorless: Usable.[5]

-

Brown/Dark: Significant degradation to MAP. Discard immediately.

-

MGIT 960 Susceptibility Protocol (Standardized)

This protocol aligns with CLSI M24 standards.

Target Critical Concentration: 4.0 μg/mL

Step-by-Step Workflow:

-

Inoculum Preparation:

-

Use a fresh positive MGIT culture (Day 1–5 of positivity).

-

Vortex to break clumps.

-

Dilute the positive culture 1:100 with sterile saline to create the Growth Control (GC) inoculum.

-

Use the undiluted positive culture for the Drug-Containing (Test) tube.

-

-

Tube Preparation:

-

Label two MGIT tubes: "GC" (Growth Control) and "PAS" (Test).

-

Add 0.8 mL of BACTEC MGIT SIRE Supplement to both tubes.

-

Add 100 μL of PAS stock solution (at 40x concentration) to the "PAS" tube to achieve a final concentration of 4.0 μg/mL .

-

-

Inoculation:

-

Add 0.5 mL of the 1:100 diluted inoculum to the "GC" tube.

-

Add 0.5 mL of the undiluted inoculum to the "PAS" tube.

-

-

Incubation & Monitoring:

-

Load tubes into the BACTEC MGIT 960 instrument.[6]

-

The instrument monitors fluorescence (oxygen consumption).

-

-

Interpretation (Self-Validating Logic):

-

Valid Test: The GC tube must reach 400 Growth Units (GU) within 4–13 days. If >13 days, the inoculum was too low (Invalid). If <4 days, it was too high (Invalid).

-

Susceptible: When GC reaches 400 GU, the PAS tube is < 100 GU.

-

Resistant: When GC reaches 400 GU, the PAS tube is ≥ 100 GU.

-

Figure 2: MGIT 960 Experimental Workflow

Caption: Standardized MGIT 960 workflow for PAS susceptibility testing using 4.0 µg/mL critical concentration.

Data Presentation & Analysis

When reporting results, quantitative data should be structured to allow for cross-study comparison.

Table 1: Interpretive Criteria for PAS Susceptibility (CLSI M24)

| Method | Critical Concentration (μg/mL) | Susceptible Definition | Resistant Definition |

| MGIT 960 | 4.0 | Growth < 100 GU when Control reaches 400 GU | Growth ≥ 100 GU when Control reaches 400 GU |

| 7H10 Agar | 2.0 (Historic)* | < 1% colony count vs Control | ≥ 1% colony count vs Control |

| 7H11 Agar | N/A | Not Recommended | Not Recommended |

*Note: WHO technical reports have fluctuated on agar concentrations due to reproducibility issues. MGIT 960 is the preferred liquid culture standard.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Third Edition (M24). CLSI.

-

World Health Organization (WHO). (2018).[4][7][8] Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis. WHO.[4][7][8]

-

Zhang, X., et al. (2022). Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations. Frontiers in Microbiology.

-

Chakraborty, S., et al. (2013). Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis.[9][10] Science.

-

Centers for Disease Control and Prevention (CDC). (2013). Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tbonline.groundup.org.za [tbonline.groundup.org.za]

- 5. P-aminosalicyclic acid (PAS) - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]

- 6. finddx.org [finddx.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

A-Comprehensive-Guide-to-the-Thermodynamic-Solubility-of-Sodium-4-aminosalicylate-Dihydrate-in-Aqueous-Buffers

Introduction: The Critical Role of Solubility in Drug Development

Sodium 4-aminosalicylate dihydrate, the sodium salt of 4-aminosalicylic acid (4-ASA), is a pharmaceutical agent with antitubercular and anti-inflammatory properties.[1][2] For any active pharmaceutical ingredient (API) to be effective, it must first dissolve in the physiological fluids of the body to be absorbed into the bloodstream. Therefore, understanding the thermodynamic solubility of this compound is a cornerstone of formulation development, ensuring optimal bioavailability and therapeutic efficacy.

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the thermodynamic solubility of Sodium 4-aminosalicylate dihydrate in aqueous buffers. We will delve into the theoretical underpinnings, provide detailed, field-proven experimental protocols, and discuss the critical factors that influence the solubility of this important pharmaceutical compound.

Physicochemical Properties: The Foundation of Solubility Behavior

The intrinsic properties of Sodium 4-aminosalicylate dihydrate dictate its behavior in aqueous solutions. A thorough understanding of these characteristics is essential for designing meaningful solubility studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀NNaO₄ | [3] |

| Molecular Weight | 211.15 g/mol | [4] |

| Appearance | White to faintly beige crystalline powder | [5] |

| Water Solubility | Soluble (reported as 956 g/L) | [3][5] |

| pKa (of 4-aminosalicylic acid) | pKa₁: ~2.3-3.0 (carboxyl group), pKa₂: ~5.7-6.0 (amino group) | [6] |

| pH (20 g/L in H₂O at 20°C) | 6.5 - 8.5 | [3][7] |

| Sensitivity | Air and light sensitive | [3][5] |

The ionizable nature of the parent molecule, 4-aminosalicylic acid, is a key determinant of its aqueous solubility. The presence of both an acidic carboxyl group and a basic amino group means that the molecule's net charge, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.[6]

Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation

The thermodynamic solubility of an ionizable compound like Sodium 4-aminosalicylate is governed by the equilibrium between its solid phase and the dissolved ionized and unionized species in solution. The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of the molecule at a given pH, which in turn dictates its solubility.

The solubility of 4-aminosalicylic acid is lowest near its isoelectric point and increases significantly at pH values below its first pKa (where the cationic form dominates) and above its second pKa (where the anionic form dominates).[6]

Caption: Ionization states of 4-aminosalicylic acid as a function of pH.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method.[8] This technique involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved API.

Causality Behind Experimental Choices

-

Why use the shake-flask method? It is considered the most reliable method for measuring true equilibrium solubility, which is a critical parameter for biopharmaceutical classification and formulation development.[8]

-

Why is equilibration time crucial? Sufficient time must be allowed for the dissolution process to reach a true equilibrium, where the rate of dissolution equals the rate of precipitation. This can take anywhere from 24 to 72 hours.[9][10]

-

Why is pH control essential? As an ionizable compound, the solubility of Sodium 4-aminosalicylate is highly pH-dependent. Using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is necessary to construct a complete pH-solubility profile.[6]

-

Why is temperature control important? Solubility is a temperature-dependent property. For pharmaceutical applications, studies are typically conducted at 25°C (room temperature) and/or 37°C (physiological temperature).[11]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating checks to ensure the integrity of the results.

Materials and Reagents

-

Sodium 4-aminosalicylate dihydrate (≥97.0% purity)

-

Aqueous buffers (e.g., phosphate, citrate) covering a range of pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4)

-

High-purity water

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)[12][13]

Experimental Workflow

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values. Verify the pH of each buffer using a calibrated pH meter.

-

Sample Preparation: Add an excess amount of Sodium 4-aminosalicylate dihydrate to individual vials containing a known volume of each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.[8]

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 37°C). Allow the samples to equilibrate for a predetermined time (e.g., 48 hours). The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved API reaches a plateau.[10]

-

Post-Equilibration pH Measurement: After equilibration, measure the pH of the slurry in each vial to ensure that the addition of the API has not significantly altered the buffer pH.[8]

-

Sample Collection and Separation: Carefully withdraw an aliquot of the supernatant from each vial. Immediately separate the undissolved solid from the saturated solution by centrifugation or filtration through a syringe filter. This step is critical to prevent further dissolution or precipitation before analysis.[10]

-

Quantification: Analyze the concentration of Sodium 4-aminosalicylate in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[12][13]

-

Solid Phase Characterization (Self-Validation): After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This step is essential to confirm that the compound has not undergone any phase transitions or salt disproportionation during the experiment, which would invalidate the results.

Data Analysis and Presentation

The results of the solubility study should be presented in a clear and concise manner to facilitate interpretation.

pH-Solubility Profile

A plot of solubility (in mg/mL or M) versus pH is the most effective way to visualize the data. This profile will clearly illustrate the pH-dependent solubility of Sodium 4-aminosalicylate dihydrate.

Hypothetical pH-Solubility Data:

| pH | Solubility (mg/mL) |

| 1.2 | > 100 |

| 2.0 | 50.5 |

| 4.5 | 5.2 |

| 6.8 | 85.7 |

| 7.4 | 150.3 |

Factors Influencing Solubility

Beyond pH, other factors can influence the measured solubility:

-

Temperature: As previously mentioned, solubility is temperature-dependent.

-

Ionic Strength: The presence of other ions in the solution can affect the activity of the solute and thus its solubility. It is important to maintain a consistent ionic strength across all buffers when possible.

-

Common Ion Effect: If the buffer contains ions that are common to the API (e.g., sodium ions), it can suppress the dissolution of the salt form.

Conclusion

A thorough understanding of the thermodynamic solubility of Sodium 4-aminosalicylate dihydrate in aqueous buffers is fundamental to the successful development of effective and bioavailable drug products. The shake-flask method, when executed with careful attention to experimental details such as pH control, equilibration time, and solid-phase analysis, provides a reliable and authoritative means of generating this critical data. The insights gained from a well-constructed pH-solubility profile will guide formulation strategies and contribute to the overall success of the drug development program.

References

-

ChemBK. (n.d.). SODIUM 4-AMINOSALICYLATE DIHYDRATE. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6018-19-5,Sodium 4-aminosalicylate dihydrate. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Sodium 4-aminosalicylate dihydrate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminosalicylic Acid. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. Retrieved from [Link]

-

Chemistry of Materials. (2022, February 2). Thermodynamic Guidelines for Maximum Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Retrieved from [Link]

-

MDPI. (2021, February 19). Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

PMC. (n.d.). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Retrieved from [Link]

-

Tropical Journal of Pharmaceutical Research. (2025, December 27). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PMC. (2015, June 27). Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels. Retrieved from [Link]

-

Novartis OAK. (2015, October 13). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Retrieved from [Link]

Sources

- 1. Sodium 4-aminosalicylate dihydrate | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. Sodium 4-aminosalicylate dihydrate | CAS#:6018-19-5 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium 4-aminosalicylate dihydrate - Safety Data Sheet [chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. who.int [who.int]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pharmacokinetics of Sodium 4-aminosalicylate and N-acetyl Metabolite Formation

Technical Guide for Drug Development & Clinical Pharmacology

Executive Summary

Sodium 4-aminosalicylate (Para-aminosalicylic acid, PAS) remains a cornerstone second-line agent for Multidrug-Resistant Tuberculosis (MDR-TB). Despite its longevity in the pharmacopeia, its pharmacokinetic (PK) profile is complex, primarily driven by rapid, saturable metabolism via N-acetyltransferase 1 (NAT1) .

This guide provides a technical deep-dive into the disposition of PAS, distinguishing its metabolic fate from other anti-tuberculosis agents (like Isoniazid) and detailing the formation of its major inactive metabolite, N-acetyl-PAS (AcPAS) . We also provide a validated LC-MS/MS workflow for their simultaneous quantification, addressing the solubility challenges that historically led to crystalluria.

Molecular Mechanisms & Metabolic Pathways

The Acetylation Paradigm: NAT1 vs. NAT2

A critical distinction in PAS pharmacokinetics is its specific affinity for Arylamine N-acetyltransferase 1 (NAT1) . Unlike Isoniazid (INH), which is a substrate for NAT2, PAS is acetylated primarily by NAT1 in the liver and intestinal mucosa.

-

Substrate Specificity: PAS acts as a competitive substrate for NAT1. This acetylation is the rate-limiting step in its clearance.

-

Genetic Polymorphism: While NAT2 polymorphisms are widely recognized for causing "slow" or "fast" acetylation phenotypes in INH therapy, NAT1 was historically considered monomorphic. However, modern pharmacogenomics reveal NAT1 alleles (e.g., NAT110, NAT114) that can alter enzymatic activity, though the clinical impact on PAS dosing is less pronounced than with NAT2/INH.

-

Inactivation: The conversion of PAS to AcPAS is an inactivation pathway. AcPAS does not inhibit bacterial dihydropteroate synthase.

Secondary Pathways

Approximately 25% of PAS is metabolized via glycine conjugation to form p-aminosalicyluric acid (PASU) .[1] Both AcPAS and PASU are renally excreted.

Metabolic Pathway Diagram

The following diagram illustrates the metabolic divergence of PAS.

Figure 1: Metabolic fate of Sodium 4-aminosalicylate. The NAT1-mediated pathway is the primary driver of clearance.

Pharmacokinetic Profile

The PK of PAS is characterized by rapid absorption and rapid elimination, necessitating frequent dosing or delayed-release formulations.

Absorption and Bioavailability

-

Formulation Impact: PAS is acid-labile; it decarboxylates to m-aminophenol (hepatotoxic) in gastric acid. Therefore, acid-resistant granular formulations are standard.

-

Food Effect: Unlike many antibiotics, food increases the absorption of PAS granules, increasing

by ~1.5-fold and

Distribution and Elimination

-

Protein Binding: Low (~50–60%), allowing good tissue penetration, including into caseous tuberculous lesions.

-

Half-Life (

):-

PAS: ~1.5 to 2 hours (requires BID/TID dosing).

-

AcPAS: Slightly longer, leading to potential accumulation in renal failure.

-

Comparative PK Parameters

The table below summarizes the kinetic differences between the parent drug and its acetylated metabolite.

| Parameter | Sodium 4-aminosalicylate (PAS) | N-acetyl-PAS (AcPAS) |

| Pharmacologic Activity | Bacteriostatic (Folate antagonist) | Inactive |

| Primary Enzyme | N/A | Formed via NAT1 |

| 4.0 – 6.0 hours | Similar to parent | |

| ~20 – 60 | ~20 – 40 | |

| Solubility (pH 5.0) | High | Low (Precipitation Risk) |

| Renal Clearance | Active tubular secretion + filtration | Filtration |

Bioanalytical Methodology: LC-MS/MS Protocol

To support PK studies, distinguishing PAS from AcPAS is critical due to the rapid interconversion risks ex vivo. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Principle

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often preferred for salicylic acid derivatives to maximize sensitivity of the carboxylate anion

. However, Positive Mode (ESI+) is also validated for the amine group -

Separation: A C18 column with high aqueous stability is required to retain the polar PAS molecule.

Step-by-Step Workflow

Reagents:

-

Internal Standard (IS):

-PAS or p-aminosalicylic acid- -

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

Aliquot

plasma into a 96-well plate. -

Add

Acetonitrile containing Internal Standard. -

Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer supernatant to injection vial.

-

-

Chromatography (LC Conditions):

-

Column: Acquity UPLC HSS C18 (

).[4] -

Flow Rate:

. -

Gradient:

-

0-1.0 min: 5% B (Isocratic hold to retain PAS).

-

1.0-3.0 min: Ramp to 90% B.

-

3.0-4.0 min: Hold 90% B (Wash).

-

4.1 min: Re-equilibrate to 5% B.

-

-

-

Mass Spectrometry (MRM Transitions):

-

PAS:

(Loss of -

AcPAS:

(Loss of acetyl group + water).

-

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of PAS and AcPAS.

Clinical & Toxicological Implications

Crystalluria and AcPAS Solubility

The N-acetylation of PAS significantly alters its physicochemical properties. AcPAS is less soluble in acidic urine than the parent drug.

-

Mechanism: In acidic urine (pH < 6), AcPAS can precipitate, causing crystalluria and renal tubular damage.

-

Mitigation: Modern "Sodium" PAS formulations reduce this risk compared to the original acid formulations. However, maintaining neutral urine pH and adequate hydration remains a recommended precaution during high-dose therapy.

NAT1 Phenotypes

While less critical than NAT2 for Isoniazid, NAT1 status can influence exposure.

-

Slow Acetylators: May experience higher plasma levels of active PAS, potentially improving efficacy but increasing GI toxicity.

-

Rapid Acetylators: Rapid conversion to AcPAS may reduce the time above Minimum Inhibitory Concentration (

), theoretically risking treatment failure, though PAS is rarely used as monotherapy.

References

-

Peloquin, C. A., et al. (2001).[5] "Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions." Annals of Pharmacotherapy. Link

-

Attygalle, A. B., et al. (2020).[4] "LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect."[4] Analyst. Link

-

Zhu, M., et al. (2002). "Population pharmacokinetics of para-aminosalicylic acid in HIV-infected and uninfected tuberculosis patients." Antimicrobial Agents and Chemotherapy.[1][5][6] Link

-

Sim, E., et al. (2014). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to identification of novel targets for antimycobacterial therapy." British Journal of Pharmacology.[5] Link

-

Centers for Disease Control and Prevention (CDC). "Treatment of Drug-Resistant Tuberculosis." CDC Guidelines. Link

Sources

- 1. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Molecular Docking of Sodium 4-aminosalicylate to Dihydropteroate Synthase (FolP1)

This guide outlines the molecular docking protocol for Sodium 4-aminosalicylate (PAS) binding to Dihydropteroate Synthase (DHPS) . It is designed for researchers investigating the structural basis of PAS-mediated inhibition and resistance in Mycobacterium tuberculosis (M. tb).

Executive Summary

Sodium 4-aminosalicylate (PAS) is a second-line anti-tuberculosis agent. Unlike sulfonamides, which act primarily as competitive inhibitors, PAS functions as a prodrug and a false substrate . It mimics para-aminobenzoic acid (PABA) and is catalytically incorporated by DHPS (FolP1) into the folate pathway, eventually forming a toxic antimetabolite (hydroxyl-dihydrofolate) that inhibits Dihydrofolate Reductase (DHFR).[1]

This guide details the computational workflow to model the initial binding event of PAS to the DHPS active site. Accurate modeling of this step is critical, as the binding geometry determines whether PAS can undergo the subsequent catalytic reaction required for its bio-activation.

Mechanistic Foundation & Biological Context[1][2][3][4]

The False Substrate Hypothesis

Understanding the mechanism is a prerequisite for defining the docking grid. PAS does not merely block the pocket; it must align its amino group for nucleophilic attack on the pterin substrate.

-

Native Reaction: DHPS catalyzes the condensation of PABA + DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate)

7,8-Dihydropteroate .[2] -

PAS Mechanism: DHPS accepts PAS + DHPPP

Hydroxyl-dihydropteroate .

Pathway Visualization

The following diagram illustrates the competitive entry of PAS into the folate pathway and its downstream toxic effect.

Caption: PAS competes with PABA for DHPS binding, leading to the synthesis of a toxic antimetabolite.

Computational Setup & Pre-Processing

Protein Preparation (Receptor)

The primary structural target is M. tuberculosis DHPS (FolP1). However, due to resolution limits in some M. tb structures, the E. coli structure (PDB: 1AJ0 or 1EYE ) is often used as a high-resolution surrogate for defining the pocket, with homology modeling recommended for M. tb specificity.

-

Target PDB: 1AJ0 (High-res surrogate) or 1TXJ (M. tuberculosis).

-

Critical Step (Water Removal): Remove all water molecules except those bridging the Mg²⁺ ion (if present), as the pterin binding site is highly solvated.

-

Cofactor: Retain the pterin substrate analog (e.g., hydroxymethylpterin pyrophosphate) if present, as PAS binds adjacent to it. If the PDB is apo, you must align a pterin ligand to define the "reaction-ready" pocket.

Ligand Preparation (PAS-Na)

Sodium 4-aminosalicylate exists as an ionic species at physiological pH.

-

Structure: 4-amino-2-hydroxybenzoate.

-

Protonation State: The carboxylate group should be deprotonated (COO⁻). The amino group (NH₂) remains neutral.

-

3D Conformation: Energy minimize the ligand using MMFF94 force field (e.g., via OpenBabel or ChemDraw 3D) before docking.

Grid Generation

The grid must encompass the PABA binding sub-pocket , which is distinct from the pterin pocket.

-

Center: Define the center based on the native PABA position or the loop region (residues 220-260 in E. coli, corresponding to M. tb loops).

-

Dimensions:

Å is typically sufficient.

The Docking Protocol (AutoDock Vina)

This protocol uses AutoDock Vina due to its scoring function's accuracy in handling small polar ligands.

Workflow Diagram

Caption: Step-by-step workflow for molecular docking of PAS to DHPS using AutoDock Vina.

Step-by-Step Methodology

-

File Conversion:

-

Convert Receptor (PDB)

PDBQT (Add polar hydrogens, merge non-polar, assign Kollman charges). -

Convert Ligand (SDF/MOL2)

PDBQT (Detect torsion tree; PAS is rigid, but the carboxylate can rotate).

-

-

Configuration (conf.txt):

Note: High exhaustiveness (32) is crucial because the PABA pocket is solvent-exposed and flexible.

-

Execution: Run vina --config conf.txt --log docking.log.

Analysis & Validation Criteria

Key Interaction Checkpoints

For a docking pose to be considered "bio-relevant" (capable of catalysis), it must satisfy the following geometric constraints:

| Interaction Type | Target Residue (M. tb / E. coli) | Function | Distance Limit |

| Salt Bridge | Arg262 / Arg255 | Stabilizes Carboxylate | < 3.5 Å |

| H-Bond | Ser53 / Thr62 | Orients Amino Group | < 3.0 Å |

| Pi-Stacking | Phe189 / Phe190 | Stabilizes Aromatic Ring | Centroid < 5.0 Å |

| Catalytic Alignment | Pterin-CH₂OH | Nucleophilic Attack Proximity | < 4.5 Å (NH₂ to C) |

Validation (Self-Validating System)

-

Redocking: You must dock the native ligand (PABA) first. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose must be

2.0 Å . -

Negative Control: Dock a non-substrate (e.g., benzoate without the amino group) to verify that the scoring function penalizes the loss of the NH₂ interaction.

Interpretation of Results

PAS vs. PABA Binding

PAS contains an extra hydroxyl group at the ortho position (relative to the carboxylate).

-

Observation: Look for steric clashes or new H-bonds formed by this 2-OH group.

-

Significance: In M. tb DHPS, the active site accommodates this bulk, allowing PAS to bind. Resistance mutations (e.g., T202A in M. tb) often alter the volume of this pocket, excluding PAS while retaining PABA affinity.

Energy Scoring

-

Typical Binding Affinity (

): -6.0 to -8.0 kcal/mol . -

If

is significantly weaker (> -5.0 kcal/mol), the pose is likely unstable.

References

-

Achari, A., et al. (1997).[3] Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[4] Nature Structural Biology, 4(6), 490–497. Link

-